2-Tert-butylimidazo[1,2-a]pyridin-3-amine
Description
Properties
IUPAC Name |
2-tert-butylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)9-10(12)14-7-5-4-6-8(14)13-9/h4-7H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHJDRQRENTAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N2C=CC=CC2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent like toluene or ethyl acetate, sometimes under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Medicinal Chemistry
2-Tert-butylimidazo[1,2-a]pyridin-3-amine has been studied for its potential as an anti-inflammatory and anticancer agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects on tumor necrosis factor-alpha (TNF-α) production, making them potent candidates for treating inflammatory diseases.
- Anti-inflammatory Activity: One derivative demonstrated an IC50 value of 3.6 µM against TNF-α production, indicating strong anti-inflammatory properties .
- Anticancer Activity: In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) with IC50 values of 25.4 µM and 30.7 µM, respectively .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens, including multidrug-resistant strains. It has been noted for its ability to inhibit the growth of:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Significant activity | |
| Pseudomonas aeruginosa | Moderate activity |
Synthesis of Complex Compounds
As a building block in synthetic chemistry, 2-tert-butylimidazo[1,2-a]pyridin-3-amine is utilized in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that enhance biological activity or introduce new functional properties.
Case Study 1: Antimicrobial Efficacy Against Resistant Strains
A study evaluated the antimicrobial efficacy of 2-tert-butylimidazo[1,2-a]pyridin-3-amine against resistant bacterial strains. The results demonstrated significant inhibition rates compared to standard antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Efficacy in Preclinical Models
In preclinical models, derivatives of this compound were assessed for their anticancer properties. One notable derivative showed an IC50 value of 25 µM against HepG2 cells through mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase. This suggests that structural modifications can enhance the efficacy of imidazo[1,2-a]pyridine derivatives in cancer therapy.
Biological Mechanisms
The biological effects of 2-tert-butylimidazo[1,2-a]pyridin-3-amine are mediated through interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Cytokine Modulation: It has been shown to downregulate pro-inflammatory cytokines such as TNF-α, indicating potential anti-inflammatory effects alongside anticancer properties.
Mechanism of Action
The mechanism by which 2-Tert-butylimidazo[1,2-a]pyridin-3-amine exerts its effects involves interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of sterol 14-alpha demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungal cells . This inhibition disrupts the cell membrane integrity, leading to fungal cell death.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
C-2 Substituents
- 2-(4-(Methylsulfonyl)phenyl) Derivatives : These compounds, such as 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine), exhibit potent COX-2 inhibition (IC50 = 0.07 µM) and selectivity indices up to 508.6 due to the SO2Me group’s interaction with COX-2’s secondary pocket .
- 2-Phenyl Derivatives : Compounds like C2 and C3 (Schiff base analogs) show moderate antimicrobial activity, with MIC values ranging from 8–64 µg/mL against bacterial strains .
C-3 Modifications
- N-Phenylamino Group: Derivatives with aryl substitutions at C-3, such as 5a–5t, demonstrate COX-2 selectivity (IC50 = 0.07–0.39 µM) and antinociceptive effects in formalin tests .
- Morpholine Ring : A morpholine-substituted analog (C-3 position) achieved COX-2 IC50 = 0.07 µM and selectivity index = 217.1, emphasizing the role of hydrogen-bonding pharmacophores .
C-8 Substituents
- 8-Methyl Group : The methyl group at C-8 in 5n enhances COX-2 selectivity (SI = 508.6) by reducing steric clashes with COX-1 .
- Halogen Substituents : Fluorine or chlorine at C-8 diminishes selectivity, likely due to unfavorable polar interactions .
Pharmacological Activity Comparison
Structural and Crystallographic Insights
- Tert-Butyl Group Impact : Crystal structures (e.g., N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine ) reveal that the tert-butyl group induces planar conformation, optimizing binding pocket interactions .
- Hydrogen-Bonding Networks : Derivatives with morpholine or SO2Me groups form stable interactions with COX-2’s Arg120 and Tyr355 residues .
Biological Activity
2-Tert-butylimidazo[1,2-a]pyridin-3-amine, often referred to as Probe II, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
The primary biological activity of 2-tert-butylimidazo[1,2-a]pyridin-3-amine is its antifungal properties, particularly against Candida species. The compound inhibits the transformation of yeast to mold and interferes with ergosterol biosynthesis, a critical component of fungal cell membranes. Specifically, it targets the enzyme Sterol 14-alpha demethylase (CYP51) , which is essential for ergosterol production.
Target Pathways
- Candida spp. : Inhibition of yeast-to-mold transition and ergosterol formation.
- Excitatory Amino Acid Transporter Subtype 3 (EAAT3) : The compound also shows potential interactions with this transporter, which may have implications for neuropharmacology.
Pharmacokinetics
The pharmacokinetic profile of 2-tert-butylimidazo[1,2-a]pyridin-3-amine has been assessed using in silico methods. The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties indicate favorable characteristics for drug development. However, further in vitro toxicity studies are necessary to establish safe dosage levels in clinical settings.
Biological Activity Overview
The compound exhibits a range of biological activities beyond antifungal effects:
Antifungal Efficacy
A study demonstrated that 2-tert-butylimidazo[1,2-a]pyridin-3-amine effectively inhibits Candida albicans, showing a minimum fungicidal concentration (MFC) between 4 and 32 µg/mL. This highlights its potential as a therapeutic agent against fungal infections, especially those resistant to conventional treatments.
Anti-inflammatory Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine can significantly reduce TNF-α levels in vivo. For instance, one derivative exhibited an IC50 comparable to established anti-inflammatory drugs like SB-203580, suggesting a robust anti-inflammatory profile for compounds within this class .
Anticancer Activity
In vitro studies have shown that 2-tert-butylimidazo[1,2-a]pyridin-3-amine can induce apoptosis in cancer cells by targeting mitochondrial pathways. This mechanism was evidenced by significant cytotoxicity observed in prostate cancer cell lines at concentrations as low as 10 µM .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-substituted imidazo[1,2-a]pyridin-3-amine derivatives?
The synthesis of imidazo[1,2-a]pyridin-3-amine derivatives typically involves multicomponent reactions (MCRs) under microwave-assisted conditions or catalytic systems. For example:
- Microwave-assisted synthesis : A three-component reaction of 2-aminopyridine, aldehydes, and isocyanides using montmorillonite as a catalyst under microwave irradiation (140°C, 5 min) yields derivatives like N-benzyl-2-phenylimidazo[1,2-a]pyridin-3-amine with 74% isolated yield .
- Catalytic systems : βCD-IL@M-Starch, a magnetically reusable catalyst, enables the synthesis of imidazo[1,2-a]pyridin-3-amine derivatives at mild temperatures (25–50°C) with 17–84% yields over 10 reaction cycles .
Q. How are structural modifications at the C-3 and C-8 positions of the imidazo[1,2-a]pyridine scaffold characterized?
Structural characterization relies on:
- NMR and HRMS : Used to confirm substitutions, such as the phenylamino group at C-3 and tert-butyl groups at C-8. For example, N-(4-chlorobenzyl)imidazo[1,2-a]pyridin-3-amine derivatives were verified via H/C NMR and high-resolution mass spectrometry .
- X-ray crystallography : Resolves steric effects of bulky substituents (e.g., tert-butyl) and validates interactions with biological targets like enzymes .
Q. What in vitro assays are used to evaluate the biological activity of these compounds?
- COX-1/COX-2 inhibition : Compounds are tested using cyclooxygenase inhibition assays. For instance, 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives showed COX-2 IC values of 0.07–0.39 µM and selectivity indices up to 508.6 .
- Antimicrobial activity : Anti-trypanosomal and antileishmanial activities are assessed against Trypanosoma cruzi and Leishmania infantum, with IC values as low as 1.35 µM .
Advanced Research Questions
Q. How do substituents at C-8 influence COX-2 selectivity?
Steric hindrance from substituents like tert-butyl at C-8 enhances COX-2 selectivity by reducing binding affinity to COX-1. For example:
- Compound 5n : With an 8-methyl group, it exhibited a COX-2 IC of 0.07 µM and selectivity index of 508.6 , attributed to steric clashes in the COX-1 active site .
- Fluorine/chloro groups : Smaller substituents at C-8 showed reduced selectivity, highlighting the need for bulky groups to optimize isoform specificity .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for multi-target applications?
- Comparative docking studies : Molecular docking into COX-2 and antimicrobial targets (e.g., ENR enzyme) identifies shared pharmacophores. For example, the phenylsulfonyl group in COX-2 inhibitors also interacts with bacterial enzyme active sites .
- Dual-activity screening : Compounds like imidazo[1,2-a]pyridine-chalcone conjugates are tested across multiple assays (e.g., COX inhibition and anti-trypanosomal activity) to balance potency and selectivity .
Q. How are in vivo analgesic activities validated for these compounds?
- Rodent models : Derivatives are administered in carrageenan-induced paw edema or acetic acid writhing tests. For example, 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine reduced inflammation by >60% in murine models, correlating with COX-2 inhibition .
- Dose-response curves : ED values are calculated to establish therapeutic windows and compare efficacy to NSAIDs like celecoxib .
Q. What computational tools predict the metabolic stability of tert-butyl-substituted derivatives?
- ADMET profiling : Software like SwissADME predicts high metabolic stability for tert-butyl groups due to their resistance to oxidative degradation.
- CYP450 inhibition assays : Experimental validation using human liver microsomes confirms low interaction with CYP3A4/2D6, reducing drug-drug interaction risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
